Ethyl 4-(2-chloro-4-fluorophenyl)pyrrolidine-3-carboxylate
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Overview
Description
Ethyl 4-(2-chloro-4-fluorophenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The presence of the 2-chloro-4-fluorophenyl group in the compound enhances its pharmacological properties, making it a valuable scaffold for drug discovery and development .
Preparation Methods
The synthesis of Ethyl 4-(2-chloro-4-fluorophenyl)pyrrolidine-3-carboxylate typically involves the construction of the pyrrolidine ring followed by the introduction of the 2-chloro-4-fluorophenyl group. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-chloro-4-fluorophenyl Group: This step involves the use of reagents such as 2-chloro-4-fluorobenzyl chloride in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, solvent choice, and reaction time .
Chemical Reactions Analysis
Ethyl 4-(2-chloro-4-fluorophenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 4-(2-chloro-4-fluorophenyl)pyrrolidine-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for designing new drugs with potential therapeutic effects.
Biological Studies: It is employed in studying the interactions with biological targets, such as enzymes and receptors.
Pharmacological Research: The compound is investigated for its potential anti-inflammatory, antiviral, and anticancer activities.
Industrial Applications: It is used in the synthesis of other bioactive molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-chloro-4-fluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 4-(2-chloro-4-fluorophenyl)pyrrolidine-3-carboxylate can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-one: Known for its use in pharmaceuticals and as a solvent.
Pyrrolidine-2,5-diones: Used in the synthesis of various bioactive compounds.
Prolinol: A chiral auxiliary in asymmetric synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties and makes it a valuable compound for drug discovery .
Properties
Molecular Formula |
C13H15ClFNO2 |
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Molecular Weight |
271.71 g/mol |
IUPAC Name |
ethyl 4-(2-chloro-4-fluorophenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C13H15ClFNO2/c1-2-18-13(17)11-7-16-6-10(11)9-4-3-8(15)5-12(9)14/h3-5,10-11,16H,2,6-7H2,1H3 |
InChI Key |
FHIDQNCUOWQDEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNCC1C2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
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